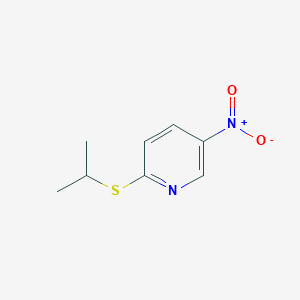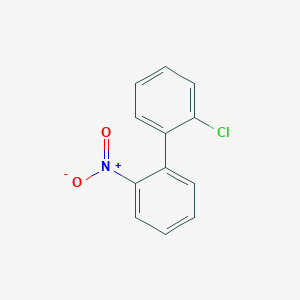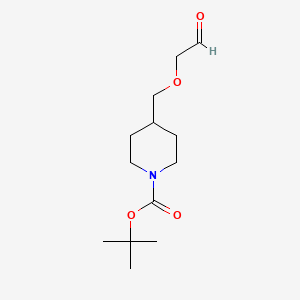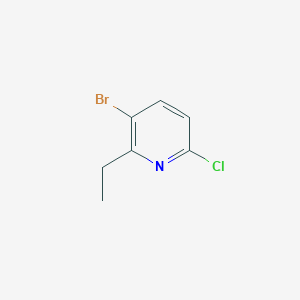
3-Bromo-5-(cyclopropylmethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(cyclopropylmethoxy)phenol: is an organic compound with the molecular formula C10H11BrO2 . It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 3-position and a cyclopropylmethoxy group at the 5-position of the phenol ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(cyclopropylmethoxy)phenol can be achieved through several methods. One common approach involves the bromination of 5-(cyclopropylmethoxy)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the environmental impact and production costs .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol derivative without the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of substituted phenol derivatives.
Oxidation Reactions: Formation of quinones or other oxidized phenol derivatives.
Reduction Reactions: Formation of dehalogenated phenol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-5-(cyclopropylmethoxy)phenol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling reactions and other synthetic transformations .
Biology: In biological research, this compound may be used as a probe to study the interactions of brominated phenols with biological macromolecules, such as proteins and nucleic acids .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents with antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications .
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethoxy group contribute to the compound’s binding affinity and specificity towards these targets. The phenol group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s biological activity .
Comparación Con Compuestos Similares
3-Bromo-5-chlorophenol: Similar structure but with a chlorine atom instead of the cyclopropylmethoxy group.
3-Bromo-5-methoxyphenol: Similar structure but with a methoxy group instead of the cyclopropylmethoxy group.
Uniqueness: 3-Bromo-5-(cyclopropylmethoxy)phenol is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity .
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
3-bromo-5-(cyclopropylmethoxy)phenol |
InChI |
InChI=1S/C10H11BrO2/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |
Clave InChI |
GRKDIGVIMRSUFH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CC(=CC(=C2)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)






![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)






